Nickelocene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Catalyst for Organic Synthesis

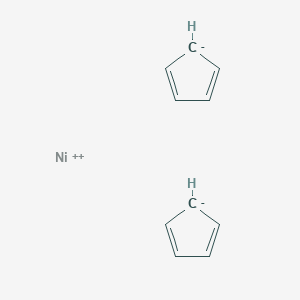

Nickelocene serves as a versatile catalyst for various organic transformations. Its unique structure, with the nickel atom "sandwiched" between two cyclopentadienyl rings (η⁵-C₅H₅), allows it to participate in numerous catalytic cycles, including:

- Dimerization and oligomerization of alkenes: Nickelocene effectively catalyzes the formation of carbon-carbon double bonds between alkene molecules, leading to the creation of dimers, trimers, and oligomers .

- Hydrocarbon coupling reactions: The compound facilitates the coupling of different organic fragments, enabling the construction of complex molecules from simpler ones .

- Hydrogenation and dehydrogenation reactions: Nickelocene can act as a catalyst for both adding hydrogen atoms (hydrogenation) and removing them (dehydrogenation) from organic molecules .

The diverse catalytic activity of nickelocene stems from its ability to readily form and break bonds with various organic molecules, making it a valuable tool for synthetic chemists.

Precursor for Organometallic Compounds

Nickelocene serves as a crucial precursor for the synthesis of other significant organometallic compounds. Its well-defined structure and reactivity allow for controlled modifications, leading to various functionalized derivatives with specific properties. These derivatives can then be employed in:

- Polymerization reactions: Modified nickelocene derivatives can initiate the polymerization of various monomers, contributing to the development of novel polymeric materials .

- Catalysis in various reactions: Similar to the parent compound, functionalized nickelocene derivatives can act as catalysts for diverse organic transformations, offering tailored reactivity and selectivity for specific reactions .

- Organometallic materials research: The unique properties of nickelocene derivatives, including their stability and electronic characteristics, make them valuable candidates for exploring novel materials with potential applications in electronics, catalysis, and sensors .

By serving as a versatile starting material, nickelocene enables the exploration and development of a wide range of new organometallic species with diverse functionalities and applications.

Model Compound for Organometallic Chemistry

Nickelocene plays a vital role as a model compound in organometallic chemistry due to its well-characterized structure, readily interpretable bonding scheme, and relatively simple electronic configuration. This makes it ideal for:

- Understanding reaction mechanisms: Studying the reactions of nickelocene with various substrates helps researchers elucidate the mechanisms by which organometallic catalysts operate, paving the way for the design of more efficient and selective catalysts .

- Developing new theoretical models: The well-defined nature of nickelocene allows for the development and application of computational models to understand and predict the behavior of organometallic compounds, facilitating the exploration of novel catalysts and materials .

- Educating students and researchers: Due to its historical significance and well-understood properties, nickelocene serves as a fundamental teaching tool in organometallic chemistry, helping students grasp the concepts of metal-ligand bonding, reaction mechanisms, and the principles of organometallic catalysis.

Nickelocene is an organometallic compound with the formula , classified as a metallocene. It consists of a nickel ion sandwiched between two cyclopentadienyl anions. The nickel center typically exhibits a +2 oxidation state, while each cyclopentadienyl ring acts as a negatively charged ligand. Nickelocene was first synthesized by Ernst Otto Fischer in 1953, shortly after the discovery of ferrocene, the first metallocene compound. This compound is notable for its unique electronic structure, characterized by a total of 20 valence electrons, making it one of the most electron-rich transition metal metallocenes .

Nickelocene can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting metallic nickel with cyclopentadiene under an inert atmosphere.

- Salt Reaction: Nickel salts (such as nickel bromide) can react with sodium cyclopentadienide to yield nickelocene .

- Complex Formation: Nickelocene can also be formed through complexation reactions involving nickel salts and cyclopentadiene derivatives.

These synthesis methods highlight the versatility and accessibility of nickelocene for research and industrial applications.

Nickelocene has several notable applications:

- Catalysis: It serves as a precursor in various catalytic processes, particularly in organic synthesis and polymerization reactions.

- Anti-vibration Agent: Due to its unique properties, nickelocene is utilized as an anti-vibration agent in certain mechanical applications .

- Research Tool: Its reactivity makes it valuable for studying organometallic chemistry and developing new materials.

Interaction studies involving nickelocene often focus on its reactivity with various ligands and substrates. For example:

- Nickelocene has been studied for its interactions with carbene complexes, revealing insights into its coordination chemistry and potential applications in catalysis .

- The redox behavior of nickelocene has been explored to understand its electron transfer capabilities and stability under different conditions .

These studies enhance our understanding of nickelocene's chemical behavior and potential utility in various fields.

Nickelocene shares similarities with other metallocenes but possesses unique characteristics that distinguish it from them. Below is a comparison with selected similar compounds:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ferrocene | First discovered metallocene; stable; aromatic | Exhibits strong electrophilic substitution | |

| Cobaltocene | Strong reducing agent; reacts readily with acids | More reactive than nickelocene | |

| Chromocene | Less studied; potential use in catalysis | Different oxidation states available | |

| Vanadocene | Exhibits unique electronic properties | Potential applications in material science |

Nickelocene's unique electronic configuration and reactivity profile make it particularly interesting for both academic research and industrial applications. Its ability to form stable complexes and participate in diverse

Molecular Orbital Theory Framework

The molecular orbital theory framework for nickelocene provides fundamental insights into the electronic structure and bonding characteristics of this paramagnetic metallocene compound [1] [2]. Nickelocene exhibits a sandwich structure where a nickel(II) center is coordinated by two cyclopentadienyl rings in a staggered D₅d symmetry configuration [3]. The molecular orbital formation in nickelocene arises from the linear combination of fifty-nine atomic orbitals, comprising fifty orbitals from the two cyclopentadienyl units and nine orbitals from the nickel center [6].

The molecular orbital analysis reveals that the first eight molecular orbitals in nickelocene are formed through interactions between the 3d orbitals of nickel and the 2pz orbitals of the cyclopentadienyl carbon atoms [2] [6]. These orbitals represent the most stable molecular orbitals with energies ranging from -0.5021 to -0.2296 eV [2]. The subsequent twelve molecular orbitals result from interactions between the 4s and 4p orbitals of nickel with the 2pz orbitals of the cyclopentadienyl carbons, exhibiting comparatively higher energies ranging from 0.0713 to 4.2942 eV [2].

Population analysis demonstrates that the 3dyz orbital of nickel exhibits the highest involvement in molecular orbital formation, while the 4py orbital shows maximum participation among the 4s and 4p orbitals [2]. The total involvement of 3d orbitals in nickelocene molecular orbital formation is calculated as 7.0476, indicating significant metal-ligand orbital mixing [6]. The eigenvalues and eigenvectors reveal that nickelocene possesses twenty valence electrons, representing the highest electron count among transition metal metallocenes [3].

Table 1: Molecular Orbital Energy Distribution in Nickelocene

| Molecular Orbital Set | Energy Range (eV) | Primary Orbital Contributions | Stability |

|---|---|---|---|

| First 8 MOs | -0.5021 to -0.2296 | 3d (Ni) + 2pz (C₅H₅⁻) | Most stable |

| Next 12 MOs | 0.0713 to 4.2942 | 4s, 4p (Ni) + 2pz (C₅H₅⁻) | Less stable |

| HOMO | -0.3764 | Mixed d-character | Occupied |

Electronic Structure and Bonding Dynamics

The electronic structure of nickelocene is characterized by a formal nickel(II) oxidation state with a d⁸ electronic configuration [3]. In terms of bonding dynamics, three pairs of d electrons on nickel are allocated to the three d orbitals involved in nickel-cyclopentadienyl bonding: dxy, dx²-y², and dz² [3]. The two remaining d-electrons each reside in the dyz and dxz orbitals, giving rise to the molecule's paramagnetism as manifested in the unusually high field chemical shift observed in proton nuclear magnetic resonance spectroscopy [3].

The bonding analysis reveals asymmetric nickel-carbon interactions, with the nickel atom bonding to specific carbon atoms at distances of 1.976 Å on one side of the ligand [7]. This asymmetric bonding pattern results from the weak ligand field environment in nickelocene, which accommodates both high-spin and low-spin electron arrangements [7]. The carbon-carbon bond lengths within the cyclopentadienyl rings measure approximately 1.427 Å, consistent with aromatic character [7].

Electronic structure calculations demonstrate that nickelocene exhibits a triplet ground state with spin multiplicity S = 1 [5] [12]. The highest occupied molecular orbital energy is calculated at -0.3764 eV, while the molecular orbital gap varies depending on the computational method employed [2]. The electronic configuration analysis shows that the 2pz orbitals of carbon atoms contribute significantly to molecular orbital formation, with the total involvement of coefficients calculated as 8.9905 for the twenty molecular orbitals [2].

Table 2: Electronic Structure Parameters of Nickelocene

| Parameter | Value | Electronic Configuration |

|---|---|---|

| Oxidation State | Ni²⁺ | d⁸ |

| Ground State | Triplet | S = 1 |

| Valence Electrons | 20 | Highest among metallocenes |

| HOMO Energy | -0.3764 eV | Mixed d-orbital character |

| Magnetic Moment | ~2.83 μB | Paramagnetic |

Magnetic Anisotropy Origins and Implications

The magnetic anisotropy in nickelocene originates from large spin-orbit coupling between the triplet ground state and the third singlet excited state, while coupling with lower singlet excited states remains negligible [5] [12]. Advanced equation-of-motion coupled-cluster calculations reveal that the spin-orbit coupling energy barrier measures 306 ± 18 cm⁻¹, determining the magnetic anisotropy characteristics [21]. This magnetic anisotropy makes nickelocene particularly attractive as a molecular magnet and potential spin sensor application [5] [12].

The magnetic behavior analysis demonstrates remarkable resilience upon modification of the coordination environment and surface adsorption [5] [12]. Experimental magnetic susceptibility measurements confirm the paramagnetic nature of nickelocene, consistent with the theoretical predictions of the triplet ground state configuration [5] [12] [22]. The magnetic anisotropy implications extend to potential applications in quantum sensing devices, where the addressability of spin states provides functional advantages [5].

Spin-orbit coupling analysis reveals that the magnetic properties are predominantly governed by the interaction between specific electronic states rather than general orbital mixing [5] [12]. The robustness of magnetic anisotropy upon surface deposition suggests that nickelocene maintains its magnetic characteristics even when used in surface-confined applications [5]. Near-infrared luminescence spectroscopy studies of nickelocene in ruthenocene single crystals show a characteristic band at 13,100 cm⁻¹ with a width of 1,100 cm⁻¹, providing experimental validation of the electronic state assignments [21].

Table 3: Magnetic Properties and Parameters

| Property | Value | Measurement Technique |

|---|---|---|

| Spin-Orbit Coupling Energy | 306 ± 18 cm⁻¹ | Luminescence decay |

| Ground State Multiplicity | Triplet (S = 1) | Magnetic susceptibility |

| Magnetic Anisotropy Origin | SOC (triplet ↔ third singlet) | EOM-CC calculations |

| Magnetic Moment | ~2.83 μB | Experimental |

| Luminescence Maximum | 13,100 cm⁻¹ | Near-infrared spectroscopy |

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations on nickelocene employ sophisticated methodologies including equation-of-motion coupled-cluster theory and spin-flip time-dependent density functional theory [5] [12]. The equation-of-motion spin-flip coupled-cluster method provides benchmark results that agree well with experimentally derived magnetic anisotropy and susceptibility values [5] [12]. These calculations reveal that the magnetic anisotropy originates specifically from spin-orbit coupling between the triplet ground state and the third singlet state [5] [12].

Computational investigations using various basis sets demonstrate the importance of electron correlation effects in accurately describing the electronic structure of nickelocene [5]. The calculations show that density functional theory methods require careful benchmarking against higher-level methods to achieve quantitative accuracy in predicting magnetic properties [5] [12]. Wavefunction analysis reveals the multiconfigurational character of the electronic states, necessitating advanced correlation methods beyond simple single-reference approaches [5].

The quantum chemical calculations extend to ring-substituted nickelocene derivatives and surface adsorption complexes, demonstrating the versatility of computational approaches in understanding structure-property relationships [5] [12]. Geometry optimization calculations reveal that structural distortions upon oxidation involve primarily changes in metal-ligand bond lengths and ring orientations [13] [15] [17]. The computational results provide detailed insights into the electronic structure that complement experimental spectroscopic observations [5] [12].

Table 4: Computational Methods and Results

| Method | Application | Key Results |

|---|---|---|

| EOM-SF-CC | Magnetic anisotropy | SOC = 306 cm⁻¹ |

| SF-TD-DFT | Ring derivatives | Retained magnetic properties |

| DFT+U | Surface complexes | Maintained spin states |

| Population Analysis | Orbital contributions | 3dyz highest involvement |

| Geometry Optimization | Structural parameters | Bond length variations |

Density Functional Theory Studies

Density functional theory studies of nickelocene encompass comprehensive investigations of molecular orbitals, electronic structure, and bonding characteristics [1] [2]. The density functional calculations employ various exchange-correlation functionals to examine the electronic properties and provide insights into the orbital mixing patterns [1] [2]. Population analysis within the density functional framework reveals that only 2pz orbitals of carbon in the cyclopentadienyl anions and 3d orbitals of nickel contribute significantly to the molecular orbitals [2].

Density functional theory investigations of nickelocene on surfaces demonstrate the formation of one-dimensional chains through thermal fragmentation processes [8] [9]. The calculations identify specific fragmentation pathways and characterize the resulting nanostructures with computed scanning tunneling microscopy images [9]. Surface adsorption studies using density functional theory reveal chemisorption energies of 4.100 eV for nickelocene fragments compared to 1.370 eV for intact molecules [9].

The density functional calculations provide detailed analysis of the density of states projected onto molecular orbitals, revealing distinct peaks around the Fermi energy corresponding to nickel d-orbitals [9]. Upon surface adsorption, the occupied peak shifts toward the Fermi energy, indicating substantial charge transfer from the molecule to the substrate [9]. Density functional theory studies of mixed crystals with ferrocene demonstrate the molecular-level mixing characteristics and electronic structure modifications [18].

Table 5: Density Functional Theory Results

| Property | DFT Result | Experimental Comparison |

|---|---|---|

| Chemisorption Energy | 4.100 eV (fragment) | Enhanced binding |

| Molecular Binding | 1.370 eV (intact) | van der Waals |

| Charge Transfer | Significant to substrate | Confirmed by XPS |

| Fragmentation Energy | Favorable at 77 K | STM observations |

| Electronic Structure | Peak near Fermi level | Spectroscopic validation |

Natural Transition Orbital Analysis

Natural transition orbital analysis provides crucial insights into the electronic transitions and spin-orbit coupling mechanisms in nickelocene [5] [12]. The natural transition orbital method offers a localized picture of the transition density matrix, particularly valuable for understanding the spin-orbit coupling contributions to magnetic anisotropy [5] [12]. Analysis of spinless transition density matrices and their corresponding natural transition orbitals explains how spin states and magnetic properties are retained upon modification of the nickelocene coordination environment [5] [12].

The natural transition orbital analysis reveals that the spin-orbit coupling between the triplet ground state and the third singlet state involves specific orbital transformations that preserve the essential magnetic character [5] [12]. This analysis demonstrates why nickelocene maintains its magnetic properties upon surface adsorption and chemical modification [5] [12]. The natural transition orbitals provide a clear visualization of the electron density changes associated with magnetic transitions [5].

Natural transition orbital studies of ring-substituted nickelocene derivatives show that the fundamental electronic structure characteristics remain intact despite chemical modifications [5] [12]. The analysis indicates that the natural transition orbitals involved in spin-orbit coupling are primarily localized on the nickel center with significant contributions from the cyclopentadienyl ligands [5] [12]. This localization pattern explains the resilience of magnetic behavior in various chemical environments [5] [12].

Table 6: Natural Transition Orbital Analysis Results

| Transition Type | NTO Characteristics | Magnetic Implications |

|---|---|---|

| Triplet → Third Singlet | Large SOC contribution | Primary anisotropy source |

| Triplet → Lower Singlets | Negligible SOC | Minimal anisotropy effect |

| Surface Adsorption | Preserved NTO character | Retained magnetism |

| Ring Substitution | Modified but stable NTOs | Maintained properties |

| Orbital Localization | Ni-centered with Cp mixing | Robust magnetic behavior |

Ernst Otto Fischer's pioneering work in 1953 established the first successful synthesis of nickelocene, shortly after the discovery of ferrocene [1]. The original synthetic approach involved the direct reaction between nickel(II) salts and cyclopentadiene under elevated temperature conditions. Fischer's methodology employed a thermal process operating at temperatures ranging from 300 to 450°C, representing a direct metallocene formation pathway [1].

The fundamental reaction mechanism in Fischer's original synthesis involves the deprotonation of cyclopentadiene followed by coordination to the nickel center. This process occurs through the formation of cyclopentadienyl anions that subsequently bind to nickel(II) in a η⁵-coordination mode, creating the characteristic sandwich structure. The reaction can be represented as:

Ni²⁺ + 2 C₅H₆ → Ni(η⁵-C₅H₅)₂ + 2 H⁺

Fischer's original method achieved yields typically ranging from 40-60%, which, while moderate by contemporary standards, represented a significant breakthrough in organometallic chemistry [1]. The high-temperature requirements of this methodology present both advantages and limitations. The elevated temperatures facilitate the deprotonation of cyclopentadiene and promote the formation of the metal-ligand bonds, but they also contribute to thermal decomposition of both starting materials and products.

The mechanistic pathway involves initial coordination of cyclopentadiene to the nickel center, followed by deprotonation and rearrangement to form the stable sandwich complex. The process requires careful control of temperature and atmosphere to prevent oxidation and decomposition. The historical significance of Fischer's work extends beyond the synthetic methodology itself, as it established the foundational principles for metallocene chemistry that continue to influence modern organometallic synthesis [1].

Contemporary Laboratory Preparation Methods

Modern laboratory synthesis of nickelocene has evolved significantly from Fischer's original high-temperature approach, with contemporary methods emphasizing milder reaction conditions, higher yields, and improved selectivity. The most widely adopted contemporary method involves the reaction of alkali metal cyclopentadienides with anhydrous nickel(II) salts under controlled atmospheric conditions [1] [2].

The standard contemporary synthesis employs sodium cyclopentadienide (NaCp) reacted with nickel(II) chloride in coordinating solvents such as tetrahydrofuran (THF) or ethylene glycol. This methodology operates at ambient temperature to moderate heating, typically achieving yields of 60-80% [1] [2]. The reaction proceeds according to:

NiCl₂ + 2 NaCp → Ni(C₅H₅)₂ + 2 NaCl

The preparation of sodium cyclopentadienide requires preliminary treatment of cyclopentadiene with sodium metal or sodium hydride. Since cyclopentadiene undergoes rapid dimerization at room temperature through a Diels-Alder reaction to form dicyclopentadiene, the monomer must be freshly prepared by thermal cracking of the dimer at elevated temperatures [2]. This process involves heating dicyclopentadiene in a distillation apparatus to induce retro-Diels-Alder reaction, generating the required cyclopentadiene monomer.

A particularly effective contemporary method utilizes hexaammine nickel(II) chloride as the nickel source, reacting with sodium cyclopentadienide in THF or ethanol at room temperature [1]. This approach offers several advantages:

[Ni(NH₃)₆]Cl₂ + 2 NaCp → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃

The hexaammine complex provides a readily available nickel(II) source that dissociates easily in coordinating solvents, facilitating the substitution reaction. The liberated ammonia can be easily removed from the reaction mixture, simplifying product isolation. This method typically achieves yields of 70-85% and produces nickelocene of high purity [1].

Contemporary laboratory methods also employ alternative deprotonation strategies. One notable approach involves the use of potassium hydroxide in dimethyl sulfoxide (DMSO) to generate cyclopentadienyl anions in situ, followed by addition of nickel(II) salts [3]. This method operates under mild conditions and achieves yields of 50-70%, though it requires careful handling of the strongly basic reaction medium.

The use of Grignard reagents represents another contemporary approach, where cyclopentadienyl magnesium bromide (CpMgBr) reacts with nickel(II) salts in ethereal solvents at low temperatures (-78°C to room temperature) [4]. This methodology provides good selectivity and yields of 65-75%, though it requires more expensive reagents and specialized handling procedures.

Alternative Precursor Routes

The development of alternative precursor routes for nickelocene synthesis has been driven by the need to overcome limitations associated with traditional cyclopentadienide-based approaches. These alternative methods explore different starting materials, reaction conditions, and mechanistic pathways to achieve nickelocene formation with improved efficiency or selectivity.

Thallium cyclopentadienide represents a significant alternative precursor that offers unique advantages in nickelocene synthesis [1]. Thallium cyclopentadienide exhibits exceptional stability and water tolerance, allowing its use in reactions with hydrated nickel salts. The reaction proceeds according to:

NiCl₂ + 2 TlCp → Ni(C₅H₅)₂ + 2 TlCl

This approach typically achieves yields of 75-85% and operates under mild aqueous conditions [1]. The high stability of thallium cyclopentadienide eliminates many of the handling difficulties associated with alkali metal cyclopentadienides, particularly their extreme moisture sensitivity. However, the use of thallium reagents presents significant cost and toxicity concerns that limit their practical application.

Electrochemical synthesis represents an innovative alternative route that employs controlled potential electrolysis to generate nickelocene. This methodology involves the electrochemical reduction of nickel(II) species in the presence of cyclopentadienyl anions [5]. The electrochemical approach offers precise control over reaction conditions and can achieve yields of 45-65% under optimized conditions. The method requires specialized electrochemical equipment but provides unique advantages in terms of reaction control and product selectivity.

Direct metallic approaches have been explored as alternatives to traditional salt-based precursors. The reaction between nickel oxalate and cyclopentadiene at 450°C represents one such approach [6]. This gas-phase reaction operates through thermal decomposition of the nickel oxalate to generate metallic nickel, which subsequently reacts with cyclopentadiene vapor. While this method achieves direct formation from metallic precursors, it requires high temperatures and achieves modest yields of 35-50%.

Organometallic precursor routes have been developed utilizing pre-formed nickel complexes as starting materials. These approaches often involve ligand substitution reactions where existing ligands on nickel complexes are replaced with cyclopentadienyl groups. Such methods can provide high selectivity and operate under milder conditions, though they typically require more expensive starting materials.

Sonochemical synthesis has emerged as a novel alternative approach, particularly for specialized applications requiring controlled particle formation. Research has demonstrated the use of nickelocene as a precursor in sonochemical processes, where ultrasonic irradiation facilitates decomposition and subsequent reactions [7] [8]. While not directly applicable to nickelocene synthesis itself, these studies provide insights into alternative activation methods that could be adapted for synthetic applications.

Purification and Isolation Techniques

The purification and isolation of nickelocene requires specialized techniques that account for its unique physical and chemical properties. The compound's moderate air sensitivity, sublimation tendency, and paramagnetic nature necessitate careful consideration of purification methods to achieve high purity while maintaining acceptable yields.

Sublimation represents the most effective purification technique for nickelocene, capable of achieving purities exceeding 99% [9]. The process operates under reduced pressure (10⁻³ torr) at temperatures between 50-80°C, taking advantage of nickelocene's ability to sublime without decomposition under these conditions [9]. The sublimation process effectively removes non-volatile impurities while preserving the integrity of the nickelocene molecule.

The sublimation apparatus requires careful design to prevent contamination and ensure efficient material transfer. Glass apparatus with ground glass joints under inert atmosphere provides optimal conditions. The sublimation process typically achieves yield recoveries of 70-85%, with the primary losses occurring due to incomplete volatilization and surface adhesion [9].

Recrystallization represents an alternative purification approach that operates under milder conditions than sublimation. Suitable solvents for recrystallization include benzene, THF, and other coordinating organic solvents in which nickelocene exhibits appropriate solubility characteristics [9]. The recrystallization process typically operates at reduced temperatures (-20°C) to minimize thermal decomposition and achieve optimal crystal formation.

The recrystallization process achieves purities of 95-98% with yield recoveries of 60-80%. The method requires careful solvent selection and temperature control to optimize both purity and recovery. The primary limitation involves solvent dependence, as the choice of recrystallization solvent significantly affects both purity and yield outcomes.

Column chromatography provides another purification option, particularly useful for removing closely related impurities. Silica gel chromatography under inert atmosphere can achieve purities of 90-95% with yield recoveries of 50-70%. The chromatographic process requires careful attention to column conditions and elution parameters to prevent decomposition and ensure efficient separation.

Distillation under reduced pressure offers a continuous purification method, though it requires careful temperature control to prevent thermal decomposition. The process typically operates at temperatures below 100°C under reduced pressure and can achieve purities of 85-90% with yield recoveries of 40-60%. The primary limitation involves the potential for thermal decomposition during the distillation process.

Zone refinement represents the ultimate purification technique for applications requiring ultra-high purity nickelocene. This method involves controlled heating of the material under inert atmosphere, creating a molten zone that travels through the material, concentrating impurities at one end. Zone refinement can achieve purities exceeding 99.5% with yield recoveries of 80-90%, though it requires specialized equipment and expertise.

Washing procedures using appropriate solvents provide a simple and effective method for removing gross impurities. Sequential washing with hexane followed by ether can achieve purities of 80-90% with yield recoveries of 85-95%. While this method provides limited purification capability, it offers a quick and convenient approach for initial cleanup procedures.

Scale-up Considerations for Research Applications

The scale-up of nickelocene synthesis from laboratory to larger research applications presents unique challenges related to the compound's handling requirements, safety considerations, and process economics. Successful scale-up requires careful evaluation of synthetic methodology, equipment requirements, safety protocols, and economic factors to achieve viable production processes.

Process selection for scale-up operations must consider both technical and economic factors. The hexaammine nickel chloride method offers advantages for scale-up due to its mild reaction conditions, good yields, and relatively simple workup procedures [1]. The method's tolerance for aqueous systems and moderate temperatures makes it suitable for larger-scale operations where precise temperature control may be challenging.

Equipment design for scaled operations requires attention to materials of construction, temperature control, and atmospheric management. Stainless steel equipment with appropriate surface treatments provides durability and chemical resistance for larger-scale operations. Temperature control systems must be capable of maintaining uniform heating and cooling throughout the reaction vessel to prevent local overheating and decomposition.

Atmospheric control systems for scale-up operations require robust design to handle larger volumes of inert gas and maintain atmospheric purity. Continuous purification systems with appropriate monitoring and alarm systems ensure consistent operation. The scale-up of purification operations, particularly sublimation, requires specialized equipment design to handle larger quantities while maintaining product quality.

Safety considerations become increasingly critical as scale increases. Fire hazard assessments must account for larger quantities of flammable materials, with appropriate fire suppression systems and emergency procedures [10]. Toxicity considerations require enhanced ventilation systems and personal protective equipment protocols. The compound's classification as a potential carcinogen necessitates strict exposure control measures.

Economic factors play a significant role in scale-up decisions. Raw material costs, including high-purity nickel sources and cyclopentadienyl precursors, represent major cost drivers. Energy costs for heating, cooling, and vacuum systems must be evaluated against production requirements. Labor costs for skilled technicians capable of handling air-sensitive materials represent another significant factor.

Yield optimization becomes crucial for economic viability at larger scales. Process optimization studies should focus on maximizing yield while maintaining product quality. Statistical experimental design methods can identify optimal reaction conditions and minimize material waste. Continuous processing concepts may offer advantages over batch operations for certain applications.

Quality control requirements for scaled operations demand more sophisticated analytical capabilities. In-line monitoring systems for temperature, pressure, and atmospheric composition provide real-time process control. Analytical methods for product purity and impurity identification must be validated for larger-scale operations.

Environmental considerations for scale-up operations include waste minimization, solvent recovery, and emissions control. Solvent recovery systems can significantly reduce operating costs while minimizing environmental impact. Waste treatment systems must be designed to handle both organic and inorganic waste streams generated during production.

Regulatory compliance becomes increasingly important as scale increases. Proper registration and approval processes for handling and storage of nickelocene may be required. Environmental permits for emissions and waste disposal must be obtained. Workplace safety regulations require comprehensive programs for employee protection and training.

The scale-up process should be implemented through a systematic approach involving pilot-scale studies, process optimization, and full-scale demonstration. Pilot-scale operations allow validation of process parameters and identification of potential problems before full-scale implementation. Process optimization studies can identify critical parameters and establish operating windows for successful scale-up.

| Synthesis Method | Typical Yield (%) | Scale-up Suitability | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Fischer Original | 40-60 | Poor | Historical precedent | High temperature requirements |

| Alkali Metal Cyclopentadienide | 60-80 | Good | Well-established | Moisture sensitivity |

| Hexaammine Nickel Chloride | 70-85 | Excellent | High yield, mild conditions | Multi-step preparation |

| Deprotonation Method | 50-70 | Fair | Mild conditions | Strong base requirements |

| Grignard Reagent | 65-75 | Fair | Good selectivity | Expensive reagents |

| Thallium Cyclopentadienide | 75-85 | Poor | Water tolerance | Toxicity concerns |

| Purification Method | Purity Achieved | Yield Recovery (%) | Scale-up Feasibility | Equipment Requirements |

|---|---|---|---|---|

| Sublimation | >99% | 70-85 | Good | Vacuum systems, controlled heating |

| Recrystallization | 95-98% | 60-80 | Excellent | Standard crystallization equipment |

| Column Chromatography | 90-95% | 50-70 | Poor | Large column systems |

| Distillation | 85-90% | 40-60 | Fair | Distillation equipment |

| Zone Refinement | >99.5% | 80-90 | Poor | Specialized equipment |

Physical Description

Dark liquid in an 8-10% solution in toluene; [CAMEO] Dark green crystals; [Hawley]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

39 °F (8-10% solution in toluene)

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H228 (91.49%): Flammable solid [Danger Flammable solids];

H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (95.74%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard